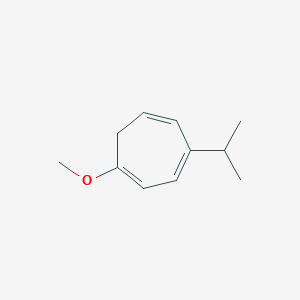
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene, also known as MCHT, is a cyclic compound that has been the subject of scientific research due to its potential biological and pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and inflammation. This compound has also been found to modulate the activity of certain enzymes and signaling pathways, which may contribute to its biological and pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, this compound has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and effectiveness.
Future Directions
For the study of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene include the development of new drugs and therapies, investigation of its mechanism of action and effects on various signaling pathways and enzymes, and exploration of its potential use as a dietary supplement or nutraceutical.
Synthesis Methods
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene can be synthesized using different methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most common methods used to synthesize this compound is the reaction of 1,3-cyclohexadiene and 2-methyl-2-butene in the presence of a Lewis acid catalyst. This method yields this compound with a high degree of purity.
Scientific Research Applications
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been the subject of scientific research due to its potential biological and pharmacological properties. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models. These properties make this compound a promising compound for the development of new drugs and therapies.
properties
CAS RN |
126893-59-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16O/c1-9(2)10-5-4-6-11(12-3)8-7-10/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
GFVVNOIMQXDIJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC=C1)OC |
Canonical SMILES |
CC(C)C1=CC=C(CC=C1)OC |
synonyms |
1,3,5-Cycloheptatriene,1-methoxy-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



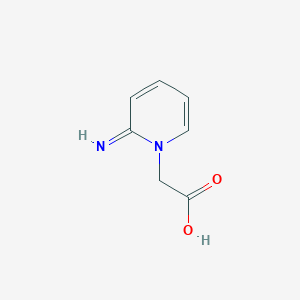
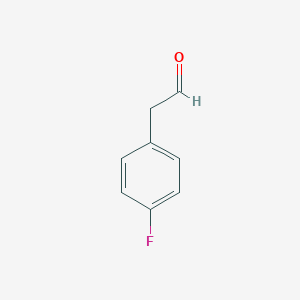
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
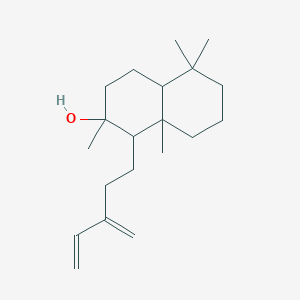
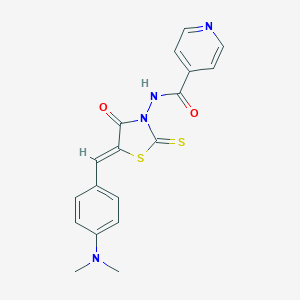
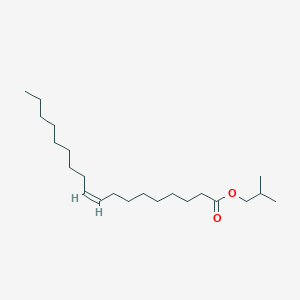
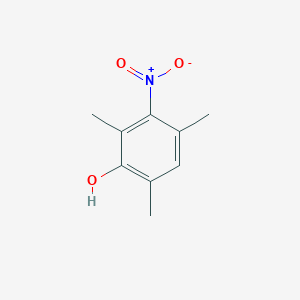
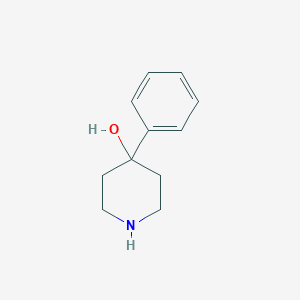
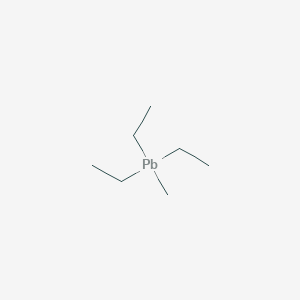
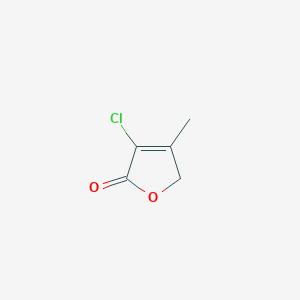

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
